molecular formula C21H23N3O4 B2971234 N1-(2-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-65-9

N1-(2-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2971234
CAS RN: 941890-65-9
M. Wt: 381.432
InChI Key: ONPSBECPQBVVMV-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as MOBA, is a synthetic compound that has been widely used in scientific research. MOBA is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase Siah1 and its substrate, which has been implicated in various human diseases, including cancer, neurodegenerative disorders, and viral infections.

Scientific Research Applications

Solar Cell Enhancement

The synthesis of pyridine-anchor co-adsorbents, including compounds with methoxy substituents, has been reported to significantly enhance the performance of dye-sensitized solar cells (DSSCs). These compounds help overcome deficiencies in N719 absorption in the low wavelength region of the visible spectrum, suppress charge recombination, and prolong electron lifetime, thereby improving solar conversion efficiency (Wei et al., 2015).

Photodynamic Therapy

Research has demonstrated the synthesis and characterization of novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing Schiff base groups. These compounds exhibit significant photophysical and photochemical properties, making them potential candidates for photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Studies on Schiff bases containing methoxy and nitro substituents have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, likely due to their adsorption on the metal surface, which prevents corrosion. The methoxy substituent, in particular, enhances performance by donating electrons (Heydari et al., 2018).

Antibacterial and Antimicrobial Applications

Complexes synthesized from mono- and dinuclear Ni(II) with Schiff bases have shown potential in antibacterial and antimicrobial studies. These complexes, characterized by various spectroscopic techniques, exhibit significant activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Chai et al., 2017).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-9-10-16(12-17(14)24-11-5-8-19(24)25)23-21(27)20(26)22-13-15-6-3-4-7-18(15)28-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPSBECPQBVVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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